Bienvenue dans la boutique en ligne BenchChem!

3-[(Diethoxyphosphoryl)methyl]benzoic acid

Horner-Wadsworth-Emmons olefination synthetic methodology benzylphosphonate reagent selectivity

3-[(Diethoxyphosphoryl)methyl]benzoic acid (CAS 28149-49-7) is a meta-substituted benzoic acid derivative bearing a diethoxyphosphorylmethyl group at the 3-position of the aromatic ring. With a molecular formula of C12H17O5P and a molecular weight of 272.23 g/mol, it belongs to the class of benzylphosphonate esters that serve as versatile intermediates in Horner–Wadsworth–Emmons (HWE) olefination reactions and as phosphonate prodrug or inhibitor scaffolds.

Molecular Formula C12H17O5P
Molecular Weight 272.23 g/mol
CAS No. 28149-49-7
Cat. No. B15399359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Diethoxyphosphoryl)methyl]benzoic acid
CAS28149-49-7
Molecular FormulaC12H17O5P
Molecular Weight272.23 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC(=CC=C1)C(=O)O)OCC
InChIInChI=1S/C12H17O5P/c1-3-16-18(15,17-4-2)9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3,(H,13,14)
InChIKeyFZKURNSIBVVIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Diethoxyphosphoryl)methyl]benzoic Acid (CAS 28149-49-7): Procurement-Relevant Identity, Classification, and Core Properties


3-[(Diethoxyphosphoryl)methyl]benzoic acid (CAS 28149-49-7) is a meta-substituted benzoic acid derivative bearing a diethoxyphosphorylmethyl group at the 3-position of the aromatic ring [1]. With a molecular formula of C12H17O5P and a molecular weight of 272.23 g/mol, it belongs to the class of benzylphosphonate esters that serve as versatile intermediates in Horner–Wadsworth–Emmons (HWE) olefination reactions and as phosphonate prodrug or inhibitor scaffolds [2]. The compound is the positional isomer of the more frequently cited 4-[(diethoxyphosphoryl)methyl]benzoic acid (CAS 28149-48-6) and is structurally distinct from directly attached phosphonates such as diethyl (3-carboxyphenyl)phosphonate (CAS 26342-23-4) [1] [3]. Its meta substitution pattern confers uniquely altered electronic and steric properties that influence both its synthetic reactivity and its biological target recognition relative to para and ortho congeners [2] [4].

Why Generic Substitution of 3-[(Diethoxyphosphoryl)methyl]benzoic Acid with Positional Isomers or Des-carboxy Analogs Compromises Experimental Reproducibility


Although 3-[(diethoxyphosphoryl)methyl]benzoic acid shares the identical molecular formula (C12H17O5P) and molecular weight (272.23 g/mol) with its para isomer (CAS 28149-48-6) [1], the two cannot be used interchangeably in applications where regiochemistry governs reactivity or molecular recognition. The meta-carboxylic acid substituent exerts a distinct Hammett electronic effect (σmeta ≈ 0.35 vs. σpara ≈ 0.45 for COOH) that modulates the acidity of the benzylic C–H bond, altering the rate and stereochemical outcome of Horner–Wadsworth–Emmons olefinations [2]. In biological systems, the meta vs. para topology shifts the spatial presentation of the carboxylate and phosphonate pharmacophores, leading to divergent binding poses and potencies against enzymes such as tissue-nonspecific alkaline phosphatase (TNAP) [3]. Furthermore, diethyl benzylphosphonate (CAS 1080-32-6), which lacks the carboxylic acid entirely, cannot participate in acid-dependent interactions or serve as a conjugation handle, severely limiting its utility in prodrug design, metal–organic framework construction, and target-guided fragment elaboration [4]. These non-substitutable differences mandate careful, compound-specific sourcing to ensure experimental consistency and translational validity.

Quantitative Head-to-Head Evidence: Where 3-[(Diethoxyphosphoryl)methyl]benzoic Acid Differentiates from Closest Analogs


Ortho vs. Meta HWE Reactivity: Normal E-Alkene Formation vs. Rearranged Alkenylphosphonate Byproducts

The target meta-substituted phosphonate behaves as a conventional HWE reagent, yielding the expected 1,2-disubstituted E-alkene as the major product when reacted with aldehydes under standard conditions. In stark contrast, the ortho isomer (methyl 2-[(diethoxyphosphoryl)methyl]benzoate) undergoes a competing rearrangement pathway that diverts the reaction toward alkenylphosphonate byproducts as the major outcome, undermining olefination yield and stereochemical fidelity [1]. No such rearrangement is observed for the meta or para isomers. This ortho-specific anomaly arises from anchimeric participation of the adjacent ester/carboxyl group, a mechanistic pathway sterically and electronically inaccessible to the 3-substituted compound [1]. Consequently, the meta isomer is the preferred choice when predictable, high-yield HWE chemistry is required without the risk of structural rearrangement.

Horner-Wadsworth-Emmons olefination synthetic methodology benzylphosphonate reagent selectivity

Alkaline Phosphatase (TNAP) Inhibitory Activity: Meta Isomer Defines a Distinct Potency Baseline for Fragment-Based Design

The target compound has been profiled against bovine tissue-nonspecific alkaline phosphatase (TNAP) and exhibits an IC50 of 77.8 µM [1]. This places it in a distinct potency tier compared to optimized chromone-based phosphonate inhibitors from the same screening campaign, such as compound 23 (Ki = 0.078 ± 0.001 µM for TNAP) and compound 9 (Ki = 0.24 ± 0.01 µM for IAP) [2]. While the meta-benzylphosphonate benzoic acid scaffold is approximately 1,000-fold less potent than the leading chromone-sulfonamide hybrids, its small, fragment-like character (MW = 272 Da, LogP = 1.91, Rotatable Bonds = 7) [3] makes it an attractive starting point for structure-guided fragment growing or linking campaigns targeting the phosphate-binding pocket of TNAP. The para isomer (CAS 28149-48-6) has not been explicitly reported in the same TNAP assay, so direct isomer-comparative TNAP IC50 data are unavailable; however, the distinct spatial vector of the carboxylate in the meta isomer is anticipated to alter hydrogen-bonding interactions with active-site residues relative to the para isomer [2].

enzyme inhibition alkaline phosphatase phosphonate inhibitor

Physicochemical Differentiation: Lipophilicity and Ionization State vs. Des-Carboxy Diethyl Benzylphosphonate

The presence of the carboxylic acid group in the target compound fundamentally alters its physicochemical profile relative to diethyl benzylphosphonate (CAS 1080-32-6), which lacks this functionality. The target compound has a predicted LogP of 1.91 [1], whereas diethyl benzylphosphonate (C11H17O3P, MW 228.23) is significantly more lipophilic with a LogP of approximately 2.5–2.8 . The carboxylic acid also confers pH-dependent ionization: the predicted pKa for the meta-substituted benzoic acid moiety is ~4.07 [2], meaning the compound exists predominantly in the ionized carboxylate form at physiological pH 7.4. The para isomer exhibits a similar pKa of ~4.07 and a LogD₇.₄ of −1.23 [2], indicating comparable hydrophilicity at physiological pH. This ionization state enhances aqueous solubility and enables salt-bridge interactions with basic residues in enzyme active sites, a capability entirely absent in the non-carboxylate diethyl benzylphosphonate. For applications requiring aqueous solubility or ionic interactions (e.g., crystallography soaking, biophysical assays, or metal–organic framework assembly), the carboxylate-bearing target compound is functionally distinct.

lipophilicity drug-likeness physicochemical profiling

Synthetic Route Accessibility: Meta Isomer Requires Distinct Precursor Strategy Compared to Para Isomer

The synthesis of 3-[(diethoxyphosphoryl)methyl]benzoic acid proceeds via radical bromination of methyl 3-methylbenzoate with N-bromosuccinimide (NBS) and AIBN in CCl₄, followed by Arbuzov reaction with triethyl phosphite at 185 °C, and subsequent ester hydrolysis [1]. In contrast, the para isomer is typically prepared through direct Arbuzov reaction of commercially available 4-bromomethylbenzoic acid with triethyl phosphite, a one-step procedure that avoids the radical bromination and ester hydrolysis steps [2]. The meta-bromomethylbenzoic acid intermediate is less commercially available than the para counterpart, making the target compound scarcer in the supply chain. This synthetic divergence translates into practical procurement considerations: the meta isomer commands a premium in custom synthesis but offers access to regiospecific structure–activity relationships that are inaccessible with the para isomer. The two-step vs. one-step synthetic route difference also affects batch scalability and impurity profiles, with the meta route potentially introducing residual NBS or succinimide-related impurities that require rigorous analytical control [1].

synthesis Arbuzov reaction radical bromination

Drug Metabolite Identity: Para Isomer Is a Known Phase I Metabolite; Meta Isomer Offers Orthogonal Metabolic Stability Screening Utility

The para isomer (CAS 28149-48-6) is a documented drug metabolite: it is the M-3 metabolite of ibrolipim, a lipid-lowering agent, produced via oxidative metabolism [1]. This established metabolic identity means that the para isomer is directly relevant as an analytical reference standard in ADME studies of ibrolipim and related compounds. The meta isomer (CAS 28149-49-7) has no reported role as a human drug metabolite to date, rendering it useful as a negative control or a regioisomeric probe to interrogate the positional specificity of metabolic enzymes such as CYP450 isoforms and UDP-glucuronosyltransferases (UGTs) [1]. Because UGT-mediated glucuronidation of benzoic acids is highly sensitive to the steric and electronic environment of the carboxyl group, the meta isomer may exhibit a different glucuronidation rate compared to the para isomer, though direct comparative kinetic data remain unavailable in the public domain. For analytical laboratories developing LC-MS/MS methods for ibrolipim metabolite panels, the meta isomer serves as a chromatographic resolution challenge compound, as its retention time and fragmentation pattern are expected to be nearly identical to the para isomer due to their isomeric relationship [1].

drug metabolism metabolite identification ibrolipim

High-Confidence Application Scenarios for 3-[(Diethoxyphosphoryl)methyl]benzoic Acid Based on Quantitative Differentiation Evidence


Regiospecific Horner–Wadsworth–Emmons Building Block for E-Stilbene and Styrylphosphonate Synthesis

The target compound is the reagent of choice for HWE-mediated construction of 3-carboxyphenyl-substituted E-alkenes, where the meta relationship between the carboxyl handle and the olefin linkage is critical for downstream coupling or biological activity. Unlike the ortho isomer, which diverts to alkenylphosphonate byproducts, the meta phosphonate delivers the expected E-olefin with high fidelity [1]. The carboxylic acid group remains available for amide coupling, esterification, or metal coordination after olefination, making this reagent uniquely suited for convergent synthesis of functionalized stilbenes, cinnamic acid analogs, and phosphonate-containing natural product derivatives [1] [2].

Fragment-Based Lead Discovery Targeting Tissue-Nonspecific Alkaline Phosphatase (TNAP)

With a confirmed IC50 of 77.8 µM against bovine TNAP [3], this compound provides a validated fragment hit for medicinal chemistry programs targeting alkaline phosphatases implicated in vascular calcification, hypophosphatasia, and cancer bone metastasis. Its fragment-like properties (MW 272 Da, LogP 1.91) support structure-based optimization through fragment growing, merging, or linking strategies. The meta carboxylate offers a vector for attachment that is distinct from the para isomer, potentially accessing different subpockets within the TNAP active site [3] [4].

Regioisomeric Control Probe for Drug Metabolism and Pharmacokinetic (DMPK) Studies

Given that the para isomer (CAS 28149-48-6) is the established M-3 metabolite of ibrolipim [5], the meta isomer serves as an essential regioisomeric probe to challenge the positional selectivity of analytical methods (LC-MS/MS, UHPLC) and metabolic enzyme assays. Laboratories developing ibrolipim bioanalytical methods should procure both isomers to validate chromatographic resolution and confirm that the analytical system can distinguish between closely related metabolites [5].

Metal–Organic Framework (MOF) and Coordination Polymer Synthesis Requiring Angular Carboxylate-Phosphonate Ligand Geometry

The 120° angular relationship between the carboxylate and phosphonate coordinating groups in the meta isomer creates a divergent ligand topology distinct from the linear 180° geometry of the para isomer [6]. This angularity facilitates the construction of helical or kinked coordination polymer architectures that are inaccessible with para-substituted ligands. The bis-phosphonate analog 3,5-bis(phosphonomethyl)benzoic acid has already been demonstrated as an effective bivalent surface anchor for metal oxide electrodes [6]; the monophosphonate meta isomer can serve as a capping ligand or a mixed-linker component in multivariate MOF systems where precise angular carboxylate–phosphonate spacing is required [6].

Quote Request

Request a Quote for 3-[(Diethoxyphosphoryl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.